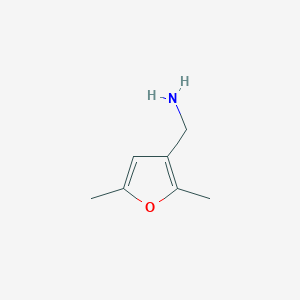

(2,5-Dimethyl-3-furyl)methylamine

Description

Significance of Furan (B31954) Scaffolds as Chemical Building Blocks

Furan, a five-membered aromatic heterocycle containing an oxygen atom, is a fundamental structural motif in a vast array of organic compounds. ijabbr.comijsrst.com The furan nucleus is a key component in numerous natural products, including furan flavonoids, furan lactones, furanocoumarins, and various terpenoids. researchgate.net This prevalence in nature underscores its significance as a versatile building block for synthetic chemists.

The utility of the furan scaffold extends into medicinal chemistry, where its incorporation into molecules can lead to a wide range of biological activities. utripoli.edu.lyutripoli.edu.ly Furan derivatives have been investigated for their potential as antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, and anticancer agents. researchgate.netutripoli.edu.lyutripoli.edu.lyijabbr.com The electron-rich nature of the furan ring allows it to participate in various electronic interactions with biological targets like enzymes and receptors. ijabbr.com Furthermore, the aromaticity of the furan ring can contribute to the metabolic stability and bioavailability of molecules. ijabbr.com The ability to easily modify furan scaffolds with different functional groups allows for the synthesis of a diverse library of derivatives for drug discovery and development. ijabbr.com Furan-based compounds are also considered environmentally friendly alternatives to some petroleum-based monomers in polymer synthesis. mdpi.comnih.govresearchgate.net

Overview of Aminomethyl Functionalization on Furan Rings

The introduction of an aminomethyl group onto a furan ring is a key synthetic transformation that provides access to a valuable class of compounds known as furan-based amines. This functionalization is significant as it introduces a basic nitrogen atom, which can profoundly influence the physicochemical and biological properties of the parent furan molecule. The amino group can participate in hydrogen bonding, act as a proton acceptor, and serve as a handle for further chemical modifications.

The synthesis of aminomethylated furans can be achieved through various synthetic routes. One common strategy involves the reductive amination of furan aldehydes or ketones. mdpi.com For instance, 2,5-diformylfuran can be converted to 2,5-bis(aminomethyl)furan, a monomer used in the production of novel biopolymers. mdpi.com Another approach is the halogenation of the furan ring followed by nucleophilic substitution with an amine. The synthesis of polyfunctionalized amino furans has also been reported through multi-component reactions involving aldehydes, acetylenic esters, and isocyanides. researchgate.net The choice of synthetic method often depends on the desired substitution pattern and the nature of the starting materials. The development of efficient and selective methods for the aminomethylation of furans remains an active area of research, driven by the potential applications of the resulting products in materials science and medicinal chemistry. mdpi.com

Research Landscape of (2,5-Dimethyl-3-furyl)methylamine within Furan Chemistry

This compound, with the chemical formula C₇H₁₁NO, is a secondary amine where a methylamino group is attached to the 3-position of a 2,5-dimethylfuran (B142691) ring. While extensive research on this specific molecule is not as widespread as for some other furan derivatives, its structure places it at the intersection of several important areas of chemical research.

The synthesis of this compound would likely involve the initial formation of the 2,5-dimethylfuran core, which can be derived from biomass. The subsequent introduction of the methylamine (B109427) group at the 3-position is a key synthetic challenge. The reactivity of related N,N-dimethylenamino ketones suggests that the amino group can be a site for various chemical transformations. rsc.org Research into the reactions of related dimethylamine (B145610) derivatives with other chemical entities provides insights into the potential reactivity of the aminomethyl group in this compound. researchgate.net

The applications of this compound itself are still emerging. However, related furan-containing compounds have been investigated for their flavor and fragrance properties. For instance, S-(2,5-Dimethyl-3-furanyl) 2-furancarbothioate is a known flavoring agent. nih.gov Given the structural similarities, this compound could potentially be explored for similar applications. Furthermore, the presence of both a furan ring and an amine functionality suggests potential for its use as a building block in the synthesis of more complex molecules with interesting biological or material properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,5-dimethylfuran-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-5-3-7(4-8)6(2)9-5/h3H,4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQXLVABIKZJJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379856 | |

| Record name | (2,5-dimethyl-3-furyl)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306934-85-0 | |

| Record name | 2,5-Dimethyl-3-furanmethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306934-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,5-dimethyl-3-furyl)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of 2,5 Dimethyl 3 Furyl Methylamine

Nucleophilic Substitution Reactions

As a primary amine, (2,5-Dimethyl-3-furyl)methylamine readily engages in nucleophilic substitution reactions. The nitrogen atom's lone pair can attack electrophilic centers, displacing a leaving group. savemyexams.com This reactivity is fundamental to many synthetic applications, allowing for the introduction of the (2,5-dimethyl-3-furyl)methyl moiety onto various molecular frameworks.

The initial reaction with a haloalkane (R-X) yields a secondary amine. However, the product of this reaction, a secondary amine, is also nucleophilic and can react further with the haloalkane. chemguide.co.uk This process can continue, leading to the formation of a tertiary amine and subsequently a quaternary ammonium salt. savemyexams.comchemguide.co.uk To favor the formation of the primary amine product, a large excess of the amine nucleophile is typically used. savemyexams.com

| Reaction Type | Reactants | Product(s) | General Conditions |

| N-Alkylation | This compound + Alkyl Halide (R-X) | Secondary Amine, Tertiary Amine, Quaternary Ammonium Salt | Presence of a base to neutralize the formed acid. |

Table 1: General Scheme of Nucleophilic Substitution Reactions.

Coupling Reactions

The aminomethyl group of this compound can participate in metal-catalyzed cross-coupling reactions to form carbon-nitrogen (C-N) bonds. These reactions are powerful tools in organic synthesis for constructing complex molecules, particularly in the formation of arylamines.

One of the most prominent examples is the Buchwald-Hartwig amination, which involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate. In such a reaction, this compound would serve as the amine component, reacting with an aromatic partner to yield an N-aryl derivative. Copper-catalyzed C-N coupling reactions are also a viable method. researchgate.net These transformations typically require a metal catalyst, a ligand, and a base to proceed efficiently.

| Reaction Name | Reactants | Catalyst System | General Product |

| Buchwald-Hartwig Amination | This compound + Aryl Halide/Triflate | Palladium catalyst + Ligand (e.g., phosphine-based) + Base | N-((2,5-Dimethyl-3-furyl)methyl)arylamine |

| Ullmann Condensation | This compound + Aryl Halide | Copper catalyst + Base | N-((2,5-Dimethyl-3-furyl)methyl)arylamine |

Table 2: Overview of Potential C-N Coupling Reactions.

Derivatization of the Aminomethyl Moiety

The primary amine function serves as a versatile handle for a wide range of chemical modifications, allowing for the synthesis of more complex derivatives.

This compound can be employed as a key building block in the synthesis of heterocyclic structures, such as piperidines. Multi-component reactions offer an efficient pathway to construct highly substituted piperidine rings. researchgate.net For instance, a one-pot condensation involving an aldehyde, this compound, and a β-ketoester can lead to the formation of a functionalized piperidine derivative. researchgate.net These reactions are often catalyzed and provide a straightforward route to complex amine structures with potential biological relevance. nih.govajchem-a.com

| Reaction Type | Components | Product | Significance |

| Multi-component Reaction | Aldehyde + this compound + β-Ketoester | Substituted Piperidine Derivative | Efficient synthesis of complex heterocyclic compounds. |

Table 3: Synthesis of Piperidine Derivatives.

The Mannich reaction is a classic three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base. oarjbp.com In this reaction, this compound can act as the amine component, reacting with a non-enolizable aldehyde (commonly formaldehyde) and a compound containing an active hydrogen atom (e.g., a ketone, phenol, or another enolizable carbonyl compound). mdpi.com The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then attacked by the enol form of the active hydrogen compound. oarjbp.com This reaction is a powerful method for C-C bond formation and the introduction of an aminomethyl group into a molecule. mdpi.com

| Reactant 1 (Active H) | Reactant 2 (Aldehyde) | Reactant 3 (Amine) | Product |

| Ketone (e.g., Acetophenone) | Formaldehyde | This compound | β-((2,5-Dimethyl-3-furyl)methylamino)propiophenone |

Table 4: Representative Mannich Reaction.

Reactions Involving the Furan (B31954) Ring System

The furan ring itself is an active participant in various chemical transformations, most notably in cycloaddition reactions.

Furan can function as a diene in the Diels-Alder reaction, a [4+2] cycloaddition, to form 7-oxanorbornene derivatives. tudelft.nl However, the aromatic character of furan makes it a relatively unreactive diene, and the reaction is often reversible. nih.gov The reactivity of the furan ring in Diels-Alder reactions is highly sensitive to the electronic nature of its substituents. rsc.org

In this compound, the furan ring is substituted with two electron-donating methyl groups at the C2 and C5 positions and an aminomethyl group at the C3 position. Electron-donating groups increase the energy of the Highest Occupied Molecular Orbital (HOMO) of the furan diene, which, according to Frontier Molecular Orbital (FMO) theory, enhances the rate of normal-electron-demand Diels-Alder reactions. nih.gov Therefore, the substituents on this compound are expected to activate the furan ring towards reaction with electron-deficient dienophiles like maleimides or maleic anhydride. rsc.orgnih.gov

The position of the substituents also influences the regioselectivity and stereoselectivity (endo/exo ratio) of the cycloaddition. rsc.orgrsc.org While furan itself can show low selectivity, the substitution pattern in this compound would be expected to direct the outcome of the reaction. rsc.orgnih.gov

| Substituent | Position | Electronic Effect | Predicted Impact on Diels-Alder Reactivity |

| Methyl | 2, 5 | Electron-donating | Increased reactivity |

| Aminomethyl | 3 | Electron-donating | Increased reactivity |

Table 5: Influence of Substituents on Furan Diels-Alder Reactivity.

Michael Addition Reactions of Aminomethyl Furans (e.g., with Acetylenedicarboxylates)

The primary amine functionality of this compound makes it a competent nucleophile for various chemical transformations, including Michael addition reactions. The Michael addition, or conjugate addition, involves the attack of a nucleophile (the Michael donor) on an electron-deficient π-system, such as an α,β-unsaturated carbonyl compound or, in this case, an activated alkyne like a dialkyl acetylenedicarboxylate. researchgate.net

The reaction of primary amines with acetylenedicarboxylates, such as dimethyl acetylenedicarboxylate (DMAD), is a well-established method for the formation of C-N bonds. researchgate.net The reaction proceeds through the nucleophilic attack of the amine's lone pair of electrons on one of the sp-hybridized carbons of the alkyne. This initial addition leads to a zwitterionic intermediate, which then undergoes a proton transfer to yield a stable enamine product. Theoretical studies indicate that this reaction follows a stepwise mechanism with a low activation barrier and is generally exothermic. researchgate.net

In the case of this compound, the reaction with an acetylenedicarboxylate like DMAD would result in the formation of a substituted enamine. The primary addition product exists as a mixture of E and Z isomers, which may interconvert. These enamine products are themselves versatile synthetic intermediates.

Table 1: Michael Addition of this compound with Dimethyl Acetylenedicarboxylate (DMAD)

| Reactant 1 | Reactant 2 | Product Structure (E/Z mixture) | Product Name |

| This compound | Dimethyl acetylenedicarboxylate (DMAD) |  | Dimethyl 2-[((2,5-dimethyl-3-furyl)methyl)amino]but-2-enedioate |

Transformations to Other Heterocyclic Systems (e.g., Pyrroles)

The furan ring system within this compound can be chemically transformed into other heterocyclic structures, most notably pyrroles. This conversion leverages the furan's nature as a cyclic enol ether derivative, which can undergo ring-opening under acidic conditions to form a 1,4-dicarbonyl compound. This intermediate can then be re-closed with an amine to form a pyrrole ring in a process known as the Paal-Knorr synthesis. mdpi.comorganic-chemistry.org

For the 2,5-dimethylfuran (B142691) core, acid-catalyzed hydrolysis yields 2,5-hexanedione. mdpi.comorgsyn.org This diketone can then react with a primary amine to furnish a substituted pyrrole. Several methods have been developed for this transformation, including catalyst-free reactions in water at elevated temperatures. researchgate.net

In addition to the classic Paal-Knorr approach, modern synthetic methods have been developed for the direct conversion of furans to pyrroles. These include:

Rhodium-Catalyzed Reactions: Rhodium-stabilized imino-carbenes can react with furans in a [3+2] annulation, followed by ring-opening to generate highly functionalized pyrroles. acs.org

Photocatalysis: A recently developed strategy allows for the direct swapping of the furan's oxygen atom with a nitrogen group from various nucleophiles in a single intermolecular reaction at room temperature, initiated by single electron transfer. nih.gov

These transformations highlight the utility of the furan moiety as a synthon for other important heterocyclic systems.

Table 2: Methods for the Transformation of the Furan Ring to a Pyrrole Ring

| Method | Description | Key Intermediates/Reagents |

| Paal-Knorr Synthesis | Acid-catalyzed ring-opening of the furan to a 1,4-dicarbonyl compound (e.g., 2,5-hexanedione), followed by condensation with an amine. mdpi.comorgsyn.org | H₂O, Acid catalyst, Primary amine |

| Rhodium Catalysis | A [3+2] annulation between a furan and a rhodium-stabilized imino-carbene, followed by rearrangement. acs.org | Rhodium(II) catalyst, N-Sulfonyl-1,2,3-triazole |

| Photocatalysis | A redox-neutral atom exchange where the furan oxygen is swapped for a nitrogen atom from a nucleophile under photocatalytic conditions. nih.gov | Photocatalyst, Light, Nitrogen nucleophile |

Role as a Synthetic Intermediate and Building Block in Organic Chemistry

This compound serves as a valuable synthetic intermediate due to the presence of two key reactive sites: the primary aminomethyl group and the 2,5-dimethylfuran ring. This bifunctionality allows for its incorporation into more complex molecular architectures and its use as a precursor for other functional groups and heterocyclic systems.

Utility of the Aminomethyl Group: The primary amine is a versatile functional handle for a variety of standard organic transformations. It can readily participate in:

Amide bond formation: Reaction with carboxylic acids, acid chlorides, or anhydrides to form amides.

N-Alkylation and Reductive Amination: To introduce the furan moiety onto other molecules.

Formation of Schiff bases: Condensation with aldehydes and ketones.

Utility of the Furan Ring: The furan ring is more than just a stable aromatic heterocycle; it is a "masked" 1,4-dicarbonyl system. mdpi.comorgsyn.org This latent functionality, revealed upon acid-catalyzed ring opening, makes it a synthetic equivalent of 2,5-hexanedione, enabling the construction of cyclopentenones (via intramolecular aldol condensation) or other heterocycles like pyrroles and thiophenes. The furan ring itself is also a structural motif found in numerous natural products and bioactive compounds.

The combination of these features makes this compound a useful building block for constructing diverse chemical structures in fields such as medicinal chemistry and materials science. For instance, aminomethyl derivatives of furans are utilized in the synthesis of more complex molecules like aminophosphonocarboxylates of the furan series. researchgate.net

Table 3: Synthetic Potential of this compound

| Functional Group | Type of Reaction | Potential Products/Applications |

| Primary Amine | Acylation | Amides, sulfonamides |

| Alkylation / Reductive Amination | Secondary and tertiary amines | |

| Michael Addition | β-Amino acid derivatives, enamines | |

| Furan Ring | Paal-Knorr Synthesis | N-substituted pyrroles |

| Diels-Alder Reaction | Oxabicyclic compounds | |

| Ring-opening/Rearrangement | Substituted cyclopentenones, linear diketones |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Molecular Structure Analysis (IR and Raman)

The two methyl groups attached to the furan (B31954) ring at positions 2 and 5, along with the methylene group of the aminomethyl substituent, exhibit characteristic vibrational modes. These include symmetric and asymmetric C-H stretching, bending, and rocking vibrations.

C-H Stretching: The methyl and methylene C-H stretching vibrations are anticipated to appear in the 2800–3000 cm⁻¹ region of the IR and Raman spectra.

C-H Bending: The bending vibrations (scissoring, wagging, twisting, and rocking) of the methyl and methylene groups are expected to be observed in the 1350–1470 cm⁻¹ range.

The precise frequencies of these vibrations can be influenced by the electronic environment of the furan ring and the presence of the adjacent aminomethyl group.

Vibrational spectroscopy is a powerful tool for monitoring chemical transformations. For (2,5-Dimethyl-3-furyl)methylamine, reactions involving the amine functionality would lead to distinct changes in the IR and Raman spectra.

For instance, N-acylation or N-alkylation of the amine group would result in:

The disappearance or shift of N-H stretching and bending vibrations.

The appearance of new vibrational modes associated with the introduced acyl or alkyl group, such as the characteristic C=O stretching band of an amide.

These spectral changes provide a real-time method for tracking the progress of such chemical modifications. The study of dimethylamine (B145610) clusters has shown that NH stretch modes are sensitive to intermolecular interactions, suggesting that changes in the chemical environment of the amine group in this compound would be readily detectable dicp.ac.cn.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Furan Ring | C-H stretching | ~3100 |

| C=C stretching | 1500-1650 | |

| Ring breathing | ~1000-1200 | |

| Methyl Groups | C-H stretching (asymmetric) | ~2960 |

| C-H stretching (symmetric) | ~2870 | |

| C-H bending (asymmetric) | ~1450 | |

| C-H bending (symmetric) | ~1375 | |

| Methylamine (B109427) Group | N-H stretching | 3300-3500 |

| CH₂ stretching (asymmetric) | ~2925 | |

| CH₂ stretching (symmetric) | ~2855 | |

| N-H bending (scissoring) | 1590-1650 | |

| CH₂ bending (scissoring) | ~1465 |

Table 1: Predicted Vibrational Frequencies for this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise connectivity of atoms within a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, a detailed structural map of this compound can be constructed.

Although specific experimental NMR data for this compound is not available, predictions can be made based on the known spectra of similar compounds, such as 2,5-bis(aminomethyl)furan and 2,5-dimethylfuran (B142691) researchgate.netscirp.orgwikipedia.org.

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule:

Furan Ring Proton: A singlet corresponding to the single proton on the furan ring at position 4. Based on data for 2,5-dimethylfuran, this signal is expected to appear around δ 5.8-6.0 ppm wikipedia.org.

Methyl Protons: Two singlets for the two methyl groups at positions 2 and 5. In 2,5-dimethylfuran, these protons resonate at approximately δ 2.2 ppm wikipedia.org. The electronic effect of the aminomethyl group at the adjacent position 3 might cause a slight shift in these values.

Methylene Protons: A singlet for the two protons of the methylene group in the aminomethyl substituent. In 2,5-bis(aminomethyl)furan, the methylene protons appear as a singlet at δ 3.6 ppm scirp.org.

Amine Protons: A broad singlet for the two protons of the primary amine group. The chemical shift of these protons can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule. Based on data for related furan derivatives, the following approximate chemical shifts are anticipated scirp.org:

Furan Ring Carbons:

C2 and C5 (bearing methyl groups): ~δ 150-155 ppm.

C3 (bearing the aminomethyl group): The chemical shift will be influenced by the nitrogen atom.

C4: ~δ 105-110 ppm.

Methyl Carbons: Signals for the two methyl carbons are expected in the aliphatic region, likely around δ 10-15 ppm.

Methylene Carbon: The carbon of the methylene group in the aminomethyl substituent is expected to resonate around δ 35-45 ppm scirp.org.

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| H4 | ~5.9 | - |

| 2-CH₃ | ~2.2 | ~13 |

| 5-CH₃ | ~2.2 | ~13 |

| -CH₂- | ~3.6 | ~40 |

| -NH₂ | variable | - |

| C2 | - | ~151 |

| C5 | - | ~151 |

| C3 | - | ~120-130 |

| C4 | - | ~107 |

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Computational Chemistry and Mechanistic Studies

Density Functional Theory (DFT) Investigations of Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and energy. These calculations are fundamental to predicting a wide range of chemical and physical properties.

Computational Analysis of Molecular Conformations and Stability

A computational analysis of (2,5-Dimethyl-3-furyl)methylamine would begin with identifying its most stable three-dimensional structures, or conformations. By systematically rotating the bonds, particularly around the C-C and C-N single bonds of the methylamine (B109427) substituent, researchers can map out the potential energy surface of the molecule. This process would reveal the various low-energy conformers and the energy barriers between them.

The expected outcome of such a study would be a data table listing the relative energies of the different stable conformations. The global minimum conformation, representing the most stable and thus most populated structure at equilibrium, would be identified. This information is crucial for understanding the molecule's shape and how it might interact with other molecules, such as biological receptors or catalysts.

Hypothetical Data Table: Conformational Analysis of this compound

| Conformer | Dihedral Angle (C2-C3-C-N) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 60° | 0.00 |

| 2 | 180° | 1.5 |

| 3 | -60° | 1.8 |

This table is for illustrative purposes only and is not based on experimental or calculated data.

Prediction and Interpretation of Vibrational Spectra

Once the stable conformations are identified, DFT calculations can be employed to predict the vibrational frequencies of this compound. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms within the molecule. The calculated vibrational spectrum, often presented as a list of frequencies and their corresponding infrared (IR) and Raman intensities, can be directly compared to experimental spectra.

This comparison serves two primary purposes: it helps to validate the accuracy of the computational model and aids in the assignment of the experimentally observed spectral bands to specific molecular vibrations. For instance, the characteristic stretching frequencies of the N-H bonds in the amine group and the C-O-C bonds within the furan (B31954) ring would be identified.

Hypothetical Data Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| 1 | 3450 | N-H asymmetric stretch |

| 2 | 3350 | N-H symmetric stretch |

| 3 | 2980 | C-H stretch (methyl) |

| 4 | 1600 | N-H bend (scissoring) |

| 5 | 1250 | C-O-C asymmetric stretch |

This table is for illustrative purposes only and is not based on experimental or calculated data.

Mechanistic Pathways of Reactions Involving this compound and its Precursors

Computational studies are invaluable for elucidating the step-by-step mechanisms of chemical reactions. For the synthesis of this compound, these studies could explore how the molecule is formed from its precursors, providing a detailed picture of the reaction landscape.

Exploration of Reaction Regioselectivity and Stereoselectivity

Many chemical reactions can yield multiple products. Computational chemistry can predict which product is most likely to form by calculating the activation energies for the different reaction pathways. For example, in the synthesis of substituted furans, the regioselectivity—the preference for reaction at one position over another—is a critical consideration. A computational study could explain why the methylamine group is introduced at the 3-position of the 2,5-dimethylfuran (B142691) ring.

Transition State Analysis and Reaction Energetics

At the heart of a mechanistic study is the identification of transition states—the high-energy structures that connect reactants, intermediates, and products. By calculating the geometries and energies of these transition states, chemists can determine the activation energy for each step of the reaction. This information is compiled into a reaction energy profile, which visually represents the energy changes that occur as the reaction progresses.

For the synthesis of this compound, a computational study would likely investigate the key bond-forming steps, such as the formation of the carbon-nitrogen bond. The calculated activation energies would reveal the rate-determining step of the reaction.

Investigation of Catalyst-Substrate Interactions

If the synthesis of this compound involves a catalyst, computational methods can be used to model the interaction between the catalyst and the reacting molecules. This would involve calculating the structure of the catalyst-substrate complex and determining how the catalyst lowers the activation energy of the reaction. Such studies are crucial for understanding the role of the catalyst and for designing more efficient catalytic systems.

Application of Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is associated with the ability of a molecule to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the furan ring and the methylamine substituent act as electron-donating groups. Computational studies on similar furan derivatives show that the HOMO is typically distributed across the furan ring system, indicating it is the primary site for electron donation (nucleophilic activity). researchgate.netmdpi.com The LUMO, conversely, would be the region most susceptible to receiving electrons.

The presence of two electron-donating methyl groups and a methylamine group at the C2, C5, and C3 positions, respectively, increases the electron density of the furan ring. This elevation in electron density raises the energy of the HOMO, making the molecule a better electron donor compared to unsubstituted furan. Consequently, the HOMO-LUMO gap is expected to be smaller, suggesting enhanced chemical reactivity, particularly towards electrophiles.

Table 1: Illustrative Frontier Molecular Orbital Properties for this compound This table presents expected values based on theoretical principles and data from analogous furan derivatives. Actual computed values may vary based on the level of theory and basis set used.

| Parameter | Expected Energy (eV) | Interpretation |

|---|---|---|

| HOMO Energy | ~ -5.0 to -5.5 | Indicates strong electron-donating capability, localized mainly on the furan ring. |

| LUMO Energy | ~ -0.8 to -1.3 | Represents the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | ~ 3.7 to 4.7 | A relatively small gap suggests high chemical reactivity and charge transfer potential within the molecule. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface, typically color-coded so that red indicates regions of negative potential (high electron density, susceptible to electrophilic attack) and blue indicates regions of positive potential (low electron density, susceptible to nucleophilic attack).

For this compound, the MEP map would reveal specific regions of reactivity:

Negative Potential (Red/Yellow): The most intense region of negative electrostatic potential is expected to be localized around the oxygen atom in the furan ring due to its high electronegativity and lone pairs of electrons. The nitrogen atom of the methylamine group would also exhibit a region of negative potential, making it a site for protonation or interaction with electrophiles. The π-system of the furan ring itself would also show negative potential, characteristic of aromatic systems.

Positive Potential (Blue): Regions of positive potential would be concentrated on the hydrogen atoms, particularly the hydrogens of the amine group (-NH) and the methyl groups (-CH₃). These areas are electron-deficient and represent sites prone to attack by nucleophiles.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of a wavefunction in terms of the classic Lewis bonding picture, including lone pairs, bonds, and intermolecular interactions. uni-muenchen.de It examines charge delocalization by analyzing all possible interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs, quantifying their energetic significance through second-order perturbation theory. uni-muenchen.dewisc.edu

In an NBO analysis of this compound, several key interactions would be expected:

Hyperconjugation: Significant stabilization energy would arise from the delocalization of electron density. Key donor-acceptor interactions would include those from the lone pair of the furan oxygen (n(O)) and the nitrogen of the methylamine group (n(N)) into the antibonding orbitals (π*) of the furan ring.

Substituent Effects: The methyl groups would contribute to the stability of the ring through hyperconjugative interactions, donating electron density from their C-H σ bonds into the ring's π* orbitals.

Intramolecular Charge Transfer: The analysis would quantify the charge transfer from the electron-donating methyl and methylamine groups to the furan ring, providing a quantitative measure of their activating effect. Studies on similar furan-containing molecules have shown that such hyperconjugative interactions lead to significant molecular stabilization. acadpubl.eumalayajournal.org

Table 2: Predicted Major Donor-Acceptor Interactions from NBO Analysis for this compound This table presents hypothetical but chemically reasonable interactions and their estimated stabilization energies (E(2)) based on analyses of similar structures like methylamine and substituted furans. wisc.eduacadpubl.eu

| Donor NBO (i) | Acceptor NBO (j) | Estimated E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N | π(C3-C4) | High | Lone pair donation to ring antibond |

| LP (2) O | σ(C2-C3) | Moderate | Lone pair donation to adjacent antibond |

| σ(C2-H) (Methyl) | π(C2=C3) | Low-Moderate | C-H hyperconjugation with ring |

| σ(C5-H) (Methyl) | π(C4=C5) | Low-Moderate | C-H hyperconjugation with ring |

Theoretical Studies on the Influence of Substituents on Furan Ring Reactivity and Aromaticity

The reactivity and aromaticity of the furan ring are significantly influenced by its substituents. nih.gov Substituent effects are generally categorized into inductive and resonance effects. libretexts.org

Inductive Effect: This effect is transmitted through sigma bonds. The alkyl (methyl) groups are weakly electron-donating through induction.

Resonance Effect (Mesomeric Effect): This involves the delocalization of π-electrons between the substituent and the aromatic ring. libretexts.org The oxygen atom within the furan ring, the nitrogen atom of the methylamine group, and the methyl groups (via hyperconjugation) all act as electron-donating groups by resonance. They push electron density into the furan ring, increasing its nucleophilicity.

In this compound, the cumulative effect of three electron-donating groups—two methyl groups at positions 2 and 5, and a methylamine group at position 3—is substantial.

Reactivity: The combined electron-donating nature of these substituents greatly enhances the electron density of the furan ring, making it highly activated towards electrophilic aromatic substitution. The rate of reaction with electrophiles is expected to be significantly higher than that of unsubstituted furan. Computational studies on substituted 2-furylcarbenes have shown that electron-donating groups like methyl and amino groups have a strong stabilizing effect on the furan ring system. acs.org

Aromaticity: While furan itself is considered aromatic, its aromaticity is weaker than that of benzene (B151609) due to the electronegativity of the oxygen atom, which partially localizes its lone pair electrons. Electron-donating substituents generally enhance the π-electron delocalization within the ring, which can lead to an increase in aromatic character. Therefore, the presence of the methyl and methylamine groups is predicted to enhance the aromaticity of the furan nucleus in this compound. Conversely, the high reactivity of substituted furans can also lead to reactions like oxidation or ring-opening, which destroy aromaticity. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.